Cas no 108847-89-8 (6-Chloro-3-methyl-3H-imidazo4,5-bpyridine)

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. This intermediate is valued for its role in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The chloro and methyl substituents enhance its reactivity, making it a versatile building block for nucleophilic substitution and cross-coupling reactions. Its rigid aromatic structure contributes to stability, while the nitrogen-rich framework allows for further functionalization. The compound is commonly utilized in medicinal chemistry for designing kinase inhibitors and other therapeutic agents. High purity grades ensure consistent performance in research and industrial applications.
6-Chloro-3-methyl-3H-imidazo4,5-bpyridine structure
108847-89-8 structure
Product Name:6-Chloro-3-methyl-3H-imidazo4,5-bpyridine
CAS No:108847-89-8
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD08692351
CID:1069140
PubChem ID:329772228
Update Time:2025-06-07

6-Chloro-3-methyl-3H-imidazo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
    • 6-chloro-3-methylimidazo[4,5-b]pyridine
    • SCHEMBL20698114
    • CS-0339461
    • 108847-89-8
    • 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, AldrichCPR
    • MFCD08692351
    • DTXSID10632694
    • AKOS006342837
    • 6-Chloro-3-methyl-3H-imidazo4,5-bpyridine
    • MDL: MFCD08692351
    • Inchi: 1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
    • InChI Key: SUSPFTOQJSTCTQ-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C(=C1)N=CN2C

Computed Properties

  • Exact Mass: 167.02500
  • Monoisotopic Mass: 167.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • PSA: 30.71000
  • LogP: 1.62170

6-Chloro-3-methyl-3H-imidazo4,5-bpyridine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

6-Chloro-3-methyl-3H-imidazo4,5-bpyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Chloro-3-methyl-3H-imidazo4,5-bpyridine Production Method

Additional information on 6-Chloro-3-methyl-3H-imidazo4,5-bpyridine

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 108847-89-8): An Overview of Its Properties, Applications, and Recent Research

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 108847-89-8) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of imidazopyridines, which are known for their diverse pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities.

The chemical structure of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of a fused imidazole and pyridine ring system with a chlorine substituent at the 6-position and a methyl group at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various applications in drug discovery and development.

Recent research studies have explored the potential of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine in several therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2022) investigated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated that 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent.

In another study published in the Cancer Research (2021), researchers examined the anticancer properties of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. The compound was found to exhibit selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising lead compound for further development as an anticancer drug.

The pharmacokinetic properties of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine have also been studied to evaluate its suitability as a therapeutic agent. A pharmacokinetic analysis conducted by a team at the University of California (2020) revealed that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings suggest that 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine could be developed into an orally available drug with good bioavailability.

In addition to its therapeutic applications, 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine has been used as a building block in organic synthesis. Its versatile reactivity allows for the synthesis of more complex molecules with potential pharmaceutical applications. For example, a recent study published in the Tetrahedron Letters (2021) demonstrated the use of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine as a key intermediate in the synthesis of novel imidazopyridine derivatives with enhanced biological activities.

The synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloropyridine with an appropriate amine followed by cyclization to form the imidazopyridine core. This synthetic strategy has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The safety profile of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further safety evaluations are necessary to ensure its safe use in humans.

In conclusion, 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 108847-89-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and development.

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